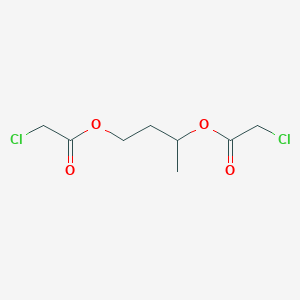

Butane-1,3-diyl bis(chloroacetate)

Description

Properties

CAS No. |

49557-83-7 |

|---|---|

Molecular Formula |

C8H12Cl2O4 |

Molecular Weight |

243.08 g/mol |

IUPAC Name |

3-(2-chloroacetyl)oxybutyl 2-chloroacetate |

InChI |

InChI=1S/C8H12Cl2O4/c1-6(14-8(12)5-10)2-3-13-7(11)4-9/h6H,2-5H2,1H3 |

InChI Key |

GSFAEEANSDJOGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)CCl)OC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,3-diyl bis(chloroacetate) typically involves the reaction of butane-1,3-diol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

Butane-1,3-diol+2Chloroacetyl chloride→Butane-1,3-diyl bis(chloroacetate)+2HCl

Industrial Production Methods

On an industrial scale, the production of butane-1,3-diyl bis(chloroacetate) can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butane-1,3-diyl bis(chloroacetate) can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroacetate groups can be replaced by other nucleophiles, such as amines or alcohols, to form new esters or amides.

Hydrolysis: In the presence of water or aqueous base, the chloroacetate groups can be hydrolyzed to form butane-1,3-diol and chloroacetic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Sodium hydroxide, potassium carbonate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Substitution: New esters or amides

Hydrolysis: Butane-1,3-diol and chloroacetic acid

Reduction: Butane-1,3-diol

Scientific Research Applications

Butane-1,3-diyl bis(chloroacetate) has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: It can be used in the preparation of polymers and resins with specific properties.

Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.

Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of butane-1,3-diyl bis(chloroacetate) involves the reactivity of its chloroacetate groups. These groups can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various chemical transformations to introduce new functional groups into molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomerism: Butane-1,3-diyl vs. Butane-1,4-diyl bis(chloroacetate)

The 1,4-isomer (C₈H₁₂Cl₂O₄) exhibits a tgt-gt conformation in its butane backbone, with chloroacetate groups adopting a cis configuration around the carbonyl oxygen. This arrangement facilitates intermolecular C–H···O hydrogen bonding, stabilizing its crystal lattice .

Table 1: Structural and Physical Properties of Butane-Based Bis(chloroacetate) Derivatives

| Compound | Substituent Position | Key Structural Features | Hydrogen Bonding Network | Melting Point (Estimated) |

|---|---|---|---|---|

| Butane-1,3-diyl bis(chloroacetate) | 1,3 | Compact backbone; closer ester groups | Limited due to steric hindrance | Higher than 1,4-isomer* |

| Butane-1,4-diyl bis(chloroacetate) | 1,4 | Extended tgt-gt conformation; cis esters | Robust C–H···O interactions | Lower than 1,3-isomer* |

*Direct data unavailable; inferred from structural comparisons .

Halogen Substitution: Chloro vs. Bromo Derivatives

Brominated derivatives often exhibit higher melting points and reduced solubility in polar solvents compared to chlorinated counterparts .

Functional Group Variations: Esters vs. Amides

Butane-1,4-diyl bis(chloroacetate) (ester) and N,N'-butane-1,4-diyl bis(bromoacetamide) (amide) demonstrate how functional groups influence properties:

Research Findings and Implications

Crystallographic Behavior

The 1,4-isomer forms a stable crystal lattice via C–H···O interactions involving four neighboring molecules, a feature less probable in the 1,3-isomer due to steric constraints . This difference could impact applications in materials science, where crystal packing influences mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.